molecular formula C12H8F3NO3 B1527573 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 848188-39-6

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B1527573
CAS No.: 848188-39-6
M. Wt: 271.19 g/mol
InChI Key: FVFNQVGTSWPNAQ-UHFFFAOYSA-N
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Description

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (CAS 848188-39-6) is a high-value chemical building block for research and development, particularly in medicinal chemistry and drug discovery. This compound features a 1,3-oxazole core substituted with a meta-trifluoromethylphenyl group and a carboxylic acid moiety, yielding a molecular formula of C12H8F3NO3 and a molecular weight of 271.19 g/mol . The carboxylic acid functional group makes this molecule an essential precursor for synthesizing a wide array of derivatives, most notably amides, via coupling reactions with various amines. Its structural motif, which combines an electron-deficient aromatic system with a heterocyclic scaffold, is commonly sought after in the design of bioactive molecules. The presence of the trifluoromethyl group is a critical structural feature in modern agrochemical and pharmaceutical agents, as it can significantly influence a compound's potency, metabolic stability, and membrane permeability . Researchers value this reagent for its potential application in creating novel compounds for biological screening. The 1,3-oxazole ring is a privileged structure in medicinal chemistry, found in molecules with diverse pharmacological activities. As a key synthetic intermediate, this acid can be used to develop small-molecule inhibitors, enzyme ligands, and other specialized compounds for scientific investigation. The product is provided with detailed analytical characterization data. This product is intended for research purposes in a controlled laboratory environment and is For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)16-10(19-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFNQVGTSWPNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₅F₃N₂O₃
  • Molecular Weight : 234.13 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)2.41Induction of apoptosis via caspase activation
HCT-116 (Colon)1.54Cell cycle arrest at G1 phase
U-937 (Leukemia)0.78Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry assays indicate that the compound triggers apoptosis in cancer cells through caspase activation, leading to increased levels of cleaved caspase-3 and p53 expression .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells .
  • Selective Cytotoxicity : Studies suggest that the presence of the trifluoromethyl group enhances the selectivity and potency against certain cancer types compared to non-fluorinated analogs .

Study on Breast Cancer Cells (MCF-7)

In a study evaluating the effects of this compound on MCF-7 cells, it was found that:

  • The compound exhibited an IC₅₀ value of 2.41 µM.
  • It induced apoptosis in a dose-dependent manner.
  • Western blot analysis confirmed increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Study on Colon Cancer Cells (HCT-116)

Another study focused on HCT-116 cells revealed:

  • An IC₅₀ value of 1.54 µM.
  • The compound caused significant cell cycle arrest at the G1 phase.
  • Molecular docking studies indicated strong interactions with key cellular targets involved in cell proliferation.

Comparison with Similar Compounds

Positional Isomers: 4-(Trifluoromethyl)phenyl vs. 3-(Trifluoromethyl)phenyl

5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (CAS: 355020-55-2) is a positional isomer of the target compound, differing only in the substitution pattern of the trifluoromethyl group on the phenyl ring (para vs. meta). Key differences include:

  • Lipophilicity : The para-substituted isomer may exhibit slightly higher logP due to reduced steric hindrance, enhancing membrane permeability.
  • Synthetic Accessibility : Meta-substituted trifluoromethylphenyl groups often require more complex regioselective synthesis compared to para-substituted analogues .
Property Target Compound (3-CF₃) 4-CF₃ Isomer
Molecular Weight 271.2 271.2
CAS Number Not explicitly provided 355020-55-2
Substituent Position Meta Para

Core Heterocycle Variations: Oxazole vs. Thiazole

2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS: 924868-87-1) replaces the oxygen atom in the oxazole ring with sulfur, forming a thiazole. Key distinctions:

  • Acidity : The acetic acid side chain in the thiazole derivative may lower pKa compared to the carboxylic acid directly attached to the oxazole .
Property Target Compound (Oxazole) Thiazole Analog
Heteroatom Oxygen Sulfur
Molecular Weight 271.2 301.28
Functional Group Carboxylic Acid Acetic Acid

Substituent Modifications: Methyl vs. Phenyl Groups

5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS: 143659-16-9) replaces the trifluoromethylphenyl group with a simple phenyl ring. Differences include:

  • Melting Point : The phenyl analogue has a lower melting point (182–183°C) compared to trifluoromethyl-substituted oxazoles, which likely have higher thermal stability due to increased molecular rigidity .
  • Bioavailability : The trifluoromethyl group improves metabolic resistance but may reduce aqueous solubility .
Property Target Compound (CF₃-Phenyl) Phenyl Analog
Melting Point Not reported 182–183°C
Molecular Weight 271.2 203.19

Ester Derivatives: Carboxylic Acid vs. Methyl Ester

Methyl 5-methyl-2-phenyloxazole-4-carboxylate (CAS: 100063-41-0) is an ester derivative of the phenyl-substituted oxazole. Key contrasts:

  • Lipophilicity : The ester form increases logP, enhancing cell permeability but requiring enzymatic hydrolysis for activation.
  • Synthetic Utility : Esters are often intermediates in prodrug design .
Property Target Compound (Acid) Methyl Ester
Functional Group Carboxylic Acid Methyl Ester
Bioavailability Lower (ionized at physiological pH) Higher (neutral)

Heterocycle Replacement: Oxazole vs. Triazole

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 499771-21-0) replaces the oxazole with a triazole ring. Differences include:

  • Aromaticity : Oxazoles are more aromatic, which may stabilize π-π interactions in drug-receptor complexes .
Property Target Compound (Oxazole) Triazole Analog
Ring Structure 5-membered (O, N) 5-membered (3N)
Molecular Weight 271.2 271.2

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

  • Formation of 5-Methylisoxazole-4-carboxylic Acid Core

    The isoxazole ring is constructed by reacting ethoxymethylene-acetoacetic acid ester with hydroxylamine under controlled conditions. This reaction typically occurs in solvents inert to the reactants, such as acetonitrile or ethers (diethyl ether, tetrahydrofuran), at temperatures ranging from 20 to 100 °C. The resulting ester is then hydrolyzed under acidic conditions (e.g., glacial acetic acid and concentrated hydrochloric acid mixture) to yield 5-methylisoxazole-4-carboxylic acid.

  • Conversion to Carboxylic Acid Chloride

    The 5-methylisoxazole-4-carboxylic acid is converted into its acid chloride derivative using standard chlorinating agents (e.g., thionyl chloride or oxalyl chloride). This facilitates subsequent amide bond formation.

  • Introduction of the Trifluoromethylphenyl Group

    The acid chloride is reacted with 3-(trifluoromethyl)aniline or its derivatives in the presence of acid-binding agents such as triethylamine or pyridine. The reaction is typically performed at temperatures between 0 and 160 °C, preferably 20 to 80 °C, for durations ranging from several minutes up to two hours. This step yields the corresponding amide intermediate.

  • Cyclization to Oxazole

    The amide intermediate undergoes cyclization to form the 1,3-oxazole ring. This may involve heating or the use of dehydrating agents to promote ring closure.

  • Final Functionalization and Purification

    The final compound, this compound, is isolated by extraction with polar organic solvents such as methylene chloride or chloroform, followed by concentration and recrystallization from solvents like ethanol, toluene, or benzene to achieve high purity.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Oxazole ring formation Ethoxymethylene-acetoacetic ester + Hydroxylamine Acetonitrile, ethers 20–100 10 min – 3 hours High Inert solvents preferred
Ester hydrolysis Acidic hydrolysis (AcOH/HCl) Acetic acid mixture Ambient Variable High Produces 5-methylisoxazole-4-carboxylic acid
Acid chloride formation Thionyl chloride or oxalyl chloride None or inert solvent Ambient to reflux 0.5–2 hours High Standard chlorinating conditions
Amide bond formation 3-(trifluoromethyl)aniline + acid chloride + base DCM, pyridine, triethylamine 20–80 Minutes to 2 hours Moderate to high Acid-binding agents essential
Cyclization to oxazole Heating or dehydrating agents Solvent varies Elevated Variable Moderate Promotes ring closure
Purification Extraction and recrystallization Methanol, ethanol, toluene Ambient Until pure Final product isolation

Research Findings and Notes

  • The introduction of the trifluoromethyl group on the phenyl ring enhances the compound's pharmacological properties, including anti-inflammatory and analgesic effects.
  • The use of acid-binding agents such as triethylamine or pyridine is critical during amide bond formation to neutralize generated HCl and drive the reaction to completion.
  • Reaction solvents must be inert to prevent side reactions, with dichloromethane and acetonitrile being commonly employed.
  • The final compound is typically obtained as a crystalline solid, which can be purified by recrystallization from moderately polar solvents.
  • Yields for the overall synthesis vary but are generally moderate to high, depending on reaction optimization and purification efficiency.
  • The synthetic methods described are consistent with those reported in patents and peer-reviewed medicinal chemistry literature, ensuring reproducibility and scalability.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome
Isoxazole ring synthesis Ethoxymethylene-acetoacetic ester + hydroxylamine 5-Methylisoxazole-4-carboxylic acid
Acid chloride formation Thionyl chloride or oxalyl chloride Acid chloride intermediate
Amide formation 3-(Trifluoromethyl)aniline + acid chloride + base Amide intermediate
Cyclization to oxazole Heating or dehydrating agents Oxazole ring closure
Purification Extraction and recrystallization Pure this compound

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid?

Answer:
A common approach involves cyclocondensation reactions. For example, refluxing precursors (e.g., 3-(trifluoromethyl)phenyl-substituted intermediates) with sodium acetate in acetic acid promotes oxazole ring formation. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical to isolate the carboxylic acid derivative . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratios for aldehyde and amine components) can improve yields.

Basic: How is the compound’s structural identity confirmed?

Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the oxazole ring geometry and trifluoromethylphenyl orientation .
  • Spectroscopy : Combine 1H NMR^1 \text{H NMR} (to confirm methyl and aromatic protons), 13C NMR^{13} \text{C NMR} (to identify carboxylic acid and trifluoromethyl carbons), and FTIR (to validate C=O and C-F stretches at ~1700 cm1^{-1} and 1100–1200 cm1^{-1}, respectively) .

Basic: What physicochemical properties are critical for experimental design?

Answer:
Key properties include:

  • Melting point : 113–115°C (indicative of purity and crystalline stability) .
  • pKa : ~2.51 (predicted), essential for solubility adjustments in biological assays .
  • Lipophilicity : LogP values (calculated or experimentally derived) influence membrane permeability in pharmacological studies.

Advanced: How can researchers resolve contradictions between spectral data and expected structural features?

Answer:

  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C12H8F3NO3\text{C}_{12}\text{H}_8\text{F}_3\text{NO}_3).
  • Dynamic NMR : Detect rotational barriers in the trifluoromethyl group or oxazole ring tautomerism if peaks show unexpected splitting .
  • Impurity profiling : Employ HPLC (e.g., C18 columns with acetonitrile/water gradients) to identify byproducts from incomplete cyclization or hydrolysis .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Bioisosteric replacement : Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., -Cl, -CF2_2CF3_3) to assess electronic effects on target binding .
  • Docking simulations : Use software like AutoDock Vina with crystallographic data (e.g., PDB files) to predict interactions with enzymes (e.g., cyclooxygenase-2) .
  • Metabolic stability assays : Incubate the compound with liver microsomes to evaluate carboxylic acid bioactivation (e.g., glucuronidation susceptibility) .

Advanced: How should analytical methods be validated for this compound?

Answer:

  • Specificity : Demonstrate separation from structurally related impurities (e.g., ethyl ester derivatives) via HPLC with UV detection at 254 nm .
  • Accuracy : Spike-and-recovery experiments in biological matrices (e.g., plasma) should achieve >95% recovery.
  • Documentation : Request Certificates of Analysis (COAs) from suppliers to verify purity (>97% by HPLC) and batch-to-batch consistency .

Advanced: What experimental approaches address polymorphic variability?

Answer:

  • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., endothermic peaks at ~115°C) .
  • Crystallization screens : Test solvents (e.g., ethanol/water vs. acetonitrile) to isolate stable polymorphs for formulation studies .

Advanced: How can low yields in carboxylate activation reactions be mitigated?

Answer:

  • Coupling agents : Use HATU or EDCI with DMAP to enhance reactivity of the carboxylic acid toward amide bond formation .
  • Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester (using SOCl2_2/MeOH) to prevent side reactions during functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

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